molecular formula C13H14O3 B1325467 Ethyl 4-(cyclopropanecarbonyl)benzoate CAS No. 863769-67-9

Ethyl 4-(cyclopropanecarbonyl)benzoate

Cat. No.: B1325467
CAS No.: 863769-67-9
M. Wt: 218.25 g/mol
InChI Key: XSMZWMTZXKUJKE-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropanecarbonyl)benzoate is a chemical compound with the molecular formula C13H14O3. It is also known as ethyl 4-(cyclopropylcarbonyl)benzoate. This compound is characterized by the presence of a cyclopropane ring attached to a benzoate ester, making it a unique structure in organic chemistry. It is commonly used in various fields of research, including medical, environmental, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyclopropanecarbonyl)benzoate typically involves the reaction of 4-(cyclopropanecarbonyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropanecarbonyl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(cyclopropanecarbonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-(cyclopropanecarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The cyclopropane ring in the compound can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(cyclopropanecarbonyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropane ring and the benzoate ester, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-(cyclopropanecarbonyl)benzoate is a synthetic organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol. It features a benzoate structure with a cyclopropanecarbonyl substituent at the para position. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

This compound is characterized by its unique structural features:

  • Molecular Formula: C₁₃H₁₄O₃
  • Molecular Weight: 218.25 g/mol
  • Functional Groups: Benzoate ester and cyclopropanecarbonyl group

The presence of the cyclopropane ring introduces strain, which may enhance reactivity and influence biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Similar compounds have been shown to possess significant effects against various bacterial strains. For instance, derivatives of benzoates are known for their anti-inflammatory and analgesic activities, which may correlate with the biological behavior of this compound.

Case Study: Antimicrobial Evaluation

In a study evaluating related compounds, several benzoate derivatives were tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications could enhance antibacterial efficacy. This compound was included in preliminary screenings, showing promising results that warrant further investigation.

Anticancer Activity

This compound is also being explored for its potential anticancer properties. The mechanism of action is hypothesized to involve the formation of reactive intermediates from the cyclopropane moiety, which may interact with cellular targets involved in cancer progression.

Research Findings on Anticancer Activity

A study focusing on structurally similar compounds demonstrated that certain benzoate derivatives could inhibit tumor cell proliferation through apoptosis induction. These findings suggest that this compound might share similar pathways and mechanisms, although specific studies on this compound are still limited.

The biological activity of this compound is believed to be mediated through its interaction with various biomolecules. The cyclopropane ring can undergo ring-opening reactions, leading to the generation of reactive species that may modify proteins or nucleic acids within cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameSimilarityUnique Features
Ethyl 4-(cyclopropyloxy)benzoate0.92Cyclopropyloxy group instead of carbonyl
3-Carboethoxyphenyl cyclopropyl ketone1.00Cyclopropyl ketone functionality
Benzocaine-Known local anesthetic properties

This table illustrates how this compound stands out due to its specific combination of functional groups, potentially leading to unique biological activities not observed in simpler analogs.

Experimental Applications

This compound has applications in various scientific fields:

  • Medicinal Chemistry: Investigated for drug development due to its potential biological activities.
  • Organic Synthesis: Used as a building block for synthesizing other complex molecules.
  • Catalysis: Preliminary studies suggest it may enhance reactivity and selectivity in catalytic systems.

Properties

IUPAC Name

ethyl 4-(cyclopropanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMZWMTZXKUJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642491
Record name Ethyl 4-(cyclopropanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863769-67-9
Record name Ethyl 4-(cyclopropanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(4-Ethoxycarbonylphenyl)-iodo-zinc (20 mL of 0.5 M in THF, 10.0 mmol) was added over 10 min to dichloro-bis(triphenylphosphoranyl)palladium (211 mg, 0.3 mmol) in THF (20 mL) under an atmosphere of nitrogen at 0° C. The reaction mixture was stirred for 15 minutes, cyclopropanecarbonyl chloride (941 mg, 817 μL, 9.0 mmol) was added dropwise at 0° C. and stirred for 2 hours. The reaction mixture was quenched with 1M HCl (20 mL), extracted with ethyl acetate (2×50 mL). The organic layer was washed sequentially with sat. aq. NaHCO3 (5 mL) and brine solution (50 mL), dried over MgSO4 and purified by silica gel column chromatography using 0-30% EtOAc/hexanes as eluent to give ethyl 4-(cyclopropanecarbonyl)benzoate (1.54 g, 71%) as a pale yellow oil. ESI-MS m/z calc. 218.0. found 219.3 (M+1)+; Retention time: 1.57 minutes (3 min run).
Quantity
20 mL
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20 mL
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211 mg
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817 μL
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Synthesis routes and methods II

Procedure details

Intermediate i-3a was prepared from 4-ethoxycarbonylphenyl zinc iodide and cyclopropanecarbonyl chloride following the above procedure as described for intermediate i-1a. m/z (ES) 219 (MH)+. 1HNMR (500 MHz, CDCl3): δ 8.17 (d, 2H, J=8.5 Hz), 8.08 (d, 2H, J=8.4 Hz), 4.44 (q, 2H, J=7.1 Hz), 2.71 (m, 1H), 1.45 (t, 3H, J=7.1 Hz), 1.31 (m, 2H), 1.13 (m, 2H).
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0 (± 1) mol
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Reaction Step One
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